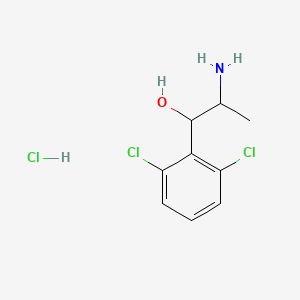

2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride

Description

2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is a substituted propanolamine derivative featuring a 2,6-dichlorophenyl group attached to a chiral propanolamine backbone.

Properties

IUPAC Name |

2-amino-1-(2,6-dichlorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO.ClH/c1-5(12)9(13)8-6(10)3-2-4-7(8)11;/h2-5,9,13H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUADCUEUPMLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=C(C=CC=C1Cl)Cl)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354951-31-7 | |

| Record name | Benzenemethanol, α-(1-aminoethyl)-2,6-dichloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of the 2,6-Dichlorophenyl Intermediate

The synthesis typically begins with the preparation of 2,6-dichlorophenyl derivatives, which are key intermediates. According to a Hungarian patent (HU202826B), the process involves:

- Step 1: Reaction of 2,6-dichlorophenoxy esters with aniline or substituted anilines in the presence of catalytic amounts of alkali metal alkoxides (e.g., sodium methoxide) in alcohol solvents such as methanol, ethanol, or n-butanol.

- Conditions: The reaction is conducted at temperatures below 120 °C, preferably around 90–100 °C.

- Outcome: This step yields 2,6-dichlorophenylamine derivatives, which are isolated as solid compounds with yields reported around 83%.

Introduction of the Amino and Hydroxyl Groups

The target compound, 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol, requires the introduction of both an amino group and a hydroxyl group on the propanol side chain. While direct literature on this exact compound's preparation is limited, analogous processes for related amino-propanol compounds provide a reliable framework:

- A process described for (S)-2-amino-1-propanol hydrochloride involves reacting a methoxy-propylamine precursor with hydrochloric acid under controlled conditions to form the hydrochloride salt.

- This process includes:

- Reaction of the amine precursor with 2 to 5 equivalents of 30–40% hydrochloric acid.

- Heating in an autoclave at temperatures above 80 °C and pressures from 3 to 45 bar for 1 to 12 hours or refluxing at atmospheric pressure for 30 to 60 hours.

- Distillation to remove aqueous solvent and subsequent pH adjustment or treatment with bases to isolate the amino alcohol.

- Final purification steps include filtration and azeotropic distillation to obtain the hydrochloride salt.

By analogy, the preparation of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride would involve:

- Starting from a 2,6-dichlorophenyl-substituted propanol or its precursor.

- Amination and hydroxylation steps under acidic conditions.

- Formation of the hydrochloride salt by reaction with hydrochloric acid under controlled temperature and pressure.

- Isolation and purification by distillation and filtration steps.

Alternative Synthetic Routes

- The preparation may also involve aminolysis reactions where a rearranged intermediate compound is aminolyzed in the presence of alkali metal alcoholates without isolation, as described in the Hungarian patent.

- The process involves heating mixtures of esters and anilines with sodium methoxide to yield the amino-substituted phenyl compounds, which can be further converted to amino alcohols.

Comparative Data Table of Preparation Parameters

Analytical and Research Findings

- The hydrochloride salt formation is critical for the stability and isolation of the amino alcohol compound. Controlled temperature and acid equivalents ensure complete conversion and high purity.

- The use of alkali metal alkoxides as catalysts in the aminolysis step enhances reaction rates and yields.

- The reaction conditions (temperature, pressure, solvent choice) significantly influence the polymorphic form and crystallinity of the final hydrochloride salt, which affects its pharmaceutical properties.

- Purification by distillation and filtration steps ensures removal of impurities and water, yielding a viscous oil or solid suitable for further pharmaceutical formulation.

Summary of Key Research Insights

- The preparation of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is best approached via a multi-step synthesis starting from 2,6-dichlorophenyl esters.

- Alkali metal alkoxide-catalyzed aminolysis in alcoholic solvents is a reliable method to introduce the amino group.

- Hydrochloride salt formation requires precise control of acid equivalents, temperature, and pressure to maximize yield and purity.

- The process benefits from intermediate isolation steps or direct aminolysis without isolation, depending on scale and desired purity.

- Analytical techniques such as XRPD (X-ray powder diffraction) are used to characterize polymorphic forms of the hydrochloride salts, ensuring consistent pharmaceutical quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amino group or the propanol group.

Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,6-dichlorobenzaldehyde, while reduction can produce various amines or alcohols.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : It serves as a critical intermediate in the synthesis of more complex organic molecules, allowing researchers to explore new chemical entities and their properties.

- Reagent in Chemical Reactions : The compound is utilized as a reagent in various chemical reactions, contributing to the development of new synthetic methodologies.

Biology

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values range from 3.12 to 12.5 µg/mL, indicating potent antibacterial activity.

- Neuroprotective Effects : Studies have shown that it acts as a selective agonist for dopamine receptors, particularly the D3 receptor. This selectivity may make it advantageous for treating neurodegenerative diseases like Parkinson's disease by modulating dopaminergic signaling pathways.

Medicine

- Therapeutic Potential : Ongoing research aims to explore its potential as a therapeutic agent for various medical conditions due to its biological activities.

Case Study 1: Antimicrobial Efficacy

A study evaluating various derivatives demonstrated that modifications could increase antimicrobial potency. Certain derivatives exhibited MIC values lower than standard antibiotics like ciprofloxacin, showcasing their potential as effective antibacterial agents.

Case Study 2: Neuroprotective Potential

In preclinical studies involving MPTP-induced neurodegeneration in mice, administration of the compound resulted in significant neuroprotection compared to control groups. Behavioral assessments indicated improved motor functions and reduced loss of dopaminergic neurons in treated animals, suggesting its potential application in neurodegenerative disease management.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Clonidine Hydrochloride (CAS 4205-91-8)

Clonidine hydrochloride, a well-known antihypertensive agent, shares the 2,6-dichlorophenyl moiety but differs in its functional core. Instead of a propanolamine backbone, clonidine contains an imidazoline ring linked to the dichlorophenyl group. This structural divergence underpins its mechanism as an α2-adrenergic agonist, contrasting with the uncharacterized activity of 2-amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride.

2-Amino-1-(4-chlorophenyl)propan-1-ol (CAS 2740-94-5)

This analog substitutes the 2,6-dichlorophenyl group with a 4-chlorophenyl ring. No pharmacological data are available for either compound in the provided evidence, but the chlorine position may influence their utility as intermediates or bioactive molecules .

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid Chloride

Listed in customs tariff data (), this compound shares the 2,6-dichlorophenyl group but incorporates an isoxazole-carboxylic acid chloride moiety. Such functional groups are common in agrochemicals or antibiotics, highlighting the versatility of dichlorophenyl derivatives. The propanolamine backbone in the target compound may confer distinct solubility or reactivity compared to this acidic chloride .

Data Gaps and Research Implications

- Pharmacological Data: No direct studies on the target compound’s bioactivity are cited.

- Synthetic Methods : Detailed synthetic protocols or yield optimization data are unavailable.

- Safety Profiles : Hazard classifications remain unaddressed for this specific derivative.

Biological Activity

2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of an amino group and a dichlorophenyl moiety. This structural configuration is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 2-amino-1-(2,6-dichlorophenyl)propan-1-ol exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 3.12 to 12.5 µg/mL, suggesting potent antibacterial activity .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. In animal models, it has been shown to act as a selective agonist for dopamine receptors, particularly the D3 receptor. This activity may contribute to its potential in treating neurodegenerative diseases such as Parkinson's disease . The neuroprotective effects are believed to be mediated through the modulation of dopaminergic signaling pathways.

Dopamine Receptor Agonism

The primary mechanism of action involves the agonistic activity at the D3 dopamine receptor. Studies have demonstrated that compounds similar to 2-amino-1-(2,6-dichlorophenyl)propan-1-ol can enhance dopamine signaling without significantly activating the D2 receptor, which is associated with adverse side effects like impulse control disorders . This selectivity is advantageous for therapeutic applications.

Antimicrobial Mechanism

The antimicrobial activity is thought to result from the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The dichloro substitution on the phenyl ring enhances lipophilicity, facilitating better penetration into bacterial cells .

Case Study 1: Antimicrobial Efficacy

A study evaluating various derivatives of 2-amino-1-(2,6-dichlorophenyl)propan-1-ol showed that certain modifications increased antimicrobial potency. For example, compounds with additional functional groups demonstrated MIC values lower than those of standard antibiotics like ciprofloxacin .

Case Study 2: Neuroprotective Potential

In a preclinical study involving MPTP-induced neurodegeneration in mice, administration of the compound resulted in significant neuroprotection compared to control groups. Behavioral assessments indicated improved motor functions and reduced dopaminergic neuron loss in treated animals .

Data Summary

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride?

Answer:

The synthesis of this compound typically involves multi-step reactions with careful functional group protection. A common approach includes:

- Nucleophilic substitution : Reacting 2,6-dichlorophenyl ketones with amino alcohols under basic conditions to form the propanol backbone.

- Hydrochloride salt formation : Treating the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt .

Key considerations : - Instability : The proximity of amino and hydroxyl groups may lead to intramolecular cyclization or degradation. Stabilize intermediates using low-temperature conditions (<0°C) and inert atmospheres .

- Purification : Use recrystallization from ethanol/water mixtures to achieve >98% purity (melting point validation: 204–206°C) .

Advanced: How can contradictory NMR data for stereoisomers of this compound be resolved?

Answer:

Stereochemical ambiguity (e.g., R/S configurations) often arises due to overlapping signals. Methodological solutions include:

- Chiral derivatization : Use chiral auxiliaries (e.g., Mosher’s acid) to convert enantiomers into diastereomers, enabling distinct H/C NMR splitting patterns .

- Computational modeling : Compare experimental H NMR shifts (e.g., δ 1.2–1.5 ppm for methyl groups) with density functional theory (DFT)-predicted chemical shifts to confirm stereochemistry .

Example : A 2024 study resolved conflicting H NMR data by correlating observed coupling constants ( Hz) with syn/anti conformer populations using NOESY .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- HPLC-PDA : Monitor purity (>99%) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

- Mass spectrometry : Confirm molecular weight (theoretical: 268.1 g/mol) via ESI-MS in positive ion mode .

- Elemental analysis : Validate C, H, N, Cl content (e.g., C: 44.7%, Cl: 26.4%) to confirm stoichiometry .

Advanced: How do reaction conditions influence the selectivity of amino group substitutions in this compound?

Answer:

The amino group’s reactivity is highly solvent- and pH-dependent:

Basic: What are the optimal storage conditions to prevent decomposition?

Answer:

- Temperature : Store at 2–8°C in airtight, light-resistant containers to avoid hygroscopic degradation .

- Stability data : Accelerated stability studies (40°C/75% RH) show <2% decomposition over 6 months when stored under recommended conditions .

Advanced: How can computational methods predict the compound’s solubility and bioavailability?

Answer:

- Solubility prediction : Use Hansen solubility parameters (δ, δ, δ) with COSMO-RS simulations. Experimental solubility in water: 12.5 mg/mL at 25°C .

- Bioavailability : Molecular dynamics (MD) simulations predict moderate blood-brain barrier penetration (log P = 1.2) but low intestinal absorption due to high polarity (PSA = 46.25 Ų) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear N95 respirators, nitrile gloves, and safety goggles to avoid inhalation/contact (LD oral rat: 320 mg/kg) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can kinetic studies elucidate degradation pathways under acidic conditions?

Answer:

- pH-rate profiling : Conduct degradation kinetics at pH 1–7 (37°C). Pseudo-first-order rate constants () reveal hydrolysis dominance below pH 3.0 .

- Mechanistic insight : LC-MS identifies degradation products (e.g., 2,6-dichlorophenylpropanone via retro-aldol cleavage) .

Basic: What spectroscopic databases are reliable for spectral matching?

Answer:

- PubChem : Validated H NMR (CID 6081) and IR spectra (ν = 3300 cm) .

- ECHA : Regulatory-compliant UV-Vis data (λ = 254 nm in methanol) .

Advanced: How to resolve discrepancies in reported melting points (204–216°C)?

Answer:

Variations arise from polymorphism or impurities. Standardize measurements by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.